2'-Deoxy-5'-O-DMT-2'-fluorouridine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

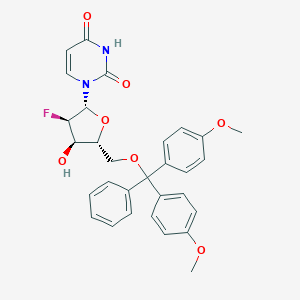

1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29FN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-27(35)26(31)28(40-24)33-17-16-25(34)32-29(33)36/h3-17,24,26-28,35H,18H2,1-2H3,(H,32,34,36)/t24-,26-,27-,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSFZSSZXOCCJB-YULOIDQLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29FN2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427732 |

Source

|

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-2'-fluorouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146954-74-7 |

Source

|

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-2'-fluorouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2'-Deoxy-5'-O-DMT-2'-fluorouridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-5'-O-DMT-2'-fluorouridine is a chemically modified nucleoside analog that serves as a critical building block in the synthesis of therapeutic oligonucleotides and has demonstrated potential as an antiviral and antineoplastic agent. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in oligonucleotide synthesis and its biological activities. Detailed experimental protocols and quantitative data are presented to support researchers in the practical application of this compound.

Introduction

This compound is a derivative of the naturally occurring nucleoside deoxyuridine. It is characterized by two key modifications: a fluorine atom at the 2' position of the ribose sugar and a dimethoxytrityl (DMT) group protecting the 5'-hydroxyl function. The 2'-fluoro modification confers desirable properties to oligonucleotides, including increased nuclease resistance and enhanced binding affinity to target RNA. The 5'-DMT group is essential for its use in automated solid-phase oligonucleotide synthesis. Beyond its role as a monomer for oligonucleotide synthesis, this compound has been investigated for its intrinsic biological activities, notably as an inhibitor of Yellow Fever Virus (YFV) and as a potential anticancer agent through the inhibition of thymidylate synthetase.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 146954-74-7 | [1][2] |

| Molecular Formula | C₃₀H₂₉FN₂O₇ | [1][2] |

| Molecular Weight | 548.57 g/mol | [1][2] |

| Appearance | White to off-white or light yellow powder/solid | [3][4] |

| Purity (HPLC) | ≥98% | |

| Storage | 2-8°C, protect from light | [1][2] |

| Solubility | Soluble in DMSO (100 mg/mL) | [3][4] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the fluorination of a suitable uridine (B1682114) precursor, followed by the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.

Synthesis of 2'-Deoxy-2'-fluorouridine (B118953) (Precursor)

Several methods have been developed for the synthesis of 2'-deoxy-2'-fluoro nucleoside analogs.[5] A common strategy involves the treatment of 2,2'-anhydro nucleosides with a fluorinating agent like hydrogen fluoride.[5]

5'-O-DMT Protection of 2'-Deoxy-2'-fluorouridine

The final step in the synthesis of the title compound is the selective protection of the 5'-hydroxyl group of 2'-deoxy-2'-fluorouridine with a dimethoxytrityl group.

Experimental Protocol: Synthesis of this compound

Materials:

-

2'-Deoxy-2'-fluorouridine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Anhydrous pyridine (B92270)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A solution of 2'-deoxy-2'-fluorouridine in anhydrous pyridine is prepared.

-

To this solution, 4,4'-dimethoxytrityl chloride is added portion-wise at room temperature under an inert atmosphere (e.g., argon).

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction is quenched by the addition of a small amount of methanol.

-

The mixture is then diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane containing a small amount of triethylamine to afford this compound as a solid.

Caption: Synthesis pathway of this compound.

Application in Solid-Phase Oligonucleotide Synthesis

This compound is primarily used in its phosphoramidite (B1245037) form for the automated solid-phase synthesis of modified oligonucleotides.[1] The phosphoramidite is incorporated into the growing oligonucleotide chain using standard phosphoramidite chemistry.

The Phosphoramidite Synthesis Cycle

The synthesis cycle involves four main steps:

-

Detritylation: Removal of the 5'-DMT protecting group from the support-bound nucleoside with an acid (e.g., trichloroacetic acid).

-

Coupling: Reaction of the free 5'-hydroxyl group with the activated phosphoramidite of the incoming nucleotide. Activators such as 5-ethylthio-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI) are commonly used, especially for sterically hindered phosphoramidites like those with 2'-modifications.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine).

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Experimental Protocol: Incorporation into Oligonucleotides

Materials:

-

This compound 3'-CE phosphoramidite

-

Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside

-

Standard DNA/RNA synthesis reagents (activator, capping solutions, oxidizing solution, deblocking solution)

-

Anhydrous acetonitrile (B52724)

-

Automated DNA/RNA synthesizer

Procedure:

-

The this compound 3'-CE phosphoramidite is dissolved in anhydrous acetonitrile to the desired concentration (typically 0.1 M).

-

The phosphoramidite solution is loaded onto the synthesizer.

-

The oligonucleotide synthesis is performed using a standard protocol on the automated synthesizer. For the coupling of the 2'-fluoro-modified phosphoramidite, a slightly extended coupling time may be beneficial to ensure high coupling efficiency.

-

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and deprotected using standard procedures (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine).

-

The crude oligonucleotide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC) with the 5'-DMT group still attached ("DMT-on" purification).[6][7][]

-

The purified DMT-on oligonucleotide is treated with an acid to remove the DMT group, followed by desalting to yield the final purified oligonucleotide.

Caption: The solid-phase oligonucleotide synthesis cycle.

Biological Activity

Antiviral Activity

This compound has shown potent in vitro activity against Yellow Fever Virus (YFV), a member of the Flaviviridae family.[3][4] It exhibited 100% inhibition of YFV at a concentration of 20 µM and was found to be non-cytotoxic at concentrations up to this level.[3][4] The antiviral activity is likely mediated by the intracellular conversion of the nucleoside analog to its triphosphate form, which can then inhibit the viral RNA-dependent RNA polymerase.

Experimental Protocol: Anti-Yellow Fever Virus Cytopathic Effect (CPE) Inhibition Assay

Materials:

-

Vero cells

-

Yellow Fever Virus (e.g., 17D strain)

-

Cell culture medium (e.g., MEM with 5% FBS)

-

96-well cell culture plates

-

This compound

-

Neutral red or other viability stain

-

Phosphate-buffered saline (PBS)

-

Ethanol/citrate extraction buffer

Procedure:

-

Vero cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

-

A serial dilution of this compound is prepared in cell culture medium.

-

The growth medium is removed from the cells, and the different concentrations of the compound are added to the wells.

-

The cells are then infected with a predetermined titer of Yellow Fever Virus. Control wells include uninfected cells and infected cells without the compound.

-

The plates are incubated for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 5-7 days).

-

After incubation, the medium is removed, and the remaining viable cells are stained with a viability dye such as neutral red.

-

The dye is extracted, and the absorbance is measured using a plate reader.

-

The concentration of the compound that inhibits the viral cytopathic effect by 50% (EC₅₀) is calculated.

Mechanism of Action and Cellular Effects of 2'-Fluoro-Modified Oligonucleotides

Oligonucleotides containing 2'-fluoro modifications have been shown to have off-target effects. Studies have indicated that 2'-fluoro-modified phosphorothioate (B77711) antisense oligonucleotides can lead to the degradation of proteins from the Drosophila behavior/human splicing (DBHS) family, such as P54nrb and PSF, through a proteasome-mediated pathway.[9][10] This protein degradation is independent of the oligonucleotide sequence and can be triggered by the presence of as few as four 2'-fluoro modifications.[9][10] The loss of DBHS proteins has been linked to an increase in DNA double-strand breaks and can impair cell proliferation.[9] Furthermore, in vivo studies in mice have shown that 2'-fluoro-modified gapmer antisense oligonucleotides can cause hepatotoxicity, which is associated with the reduction of DBHS proteins and the activation of the p53 signaling pathway.[11]

Caption: Proposed mechanism of off-target toxicity of 2'-fluoro-modified oligonucleotides.

Quantitative Data

NMR Data

Conclusion

This compound is a versatile and valuable molecule for researchers in drug development and nucleic acid chemistry. Its unique combination of a 2'-fluoro modification and a 5'-DMT protecting group makes it an essential component for the synthesis of modified oligonucleotides with enhanced therapeutic potential. While its own antiviral and antineoplastic properties are of interest, its primary application remains in the construction of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics. Researchers utilizing this compound, particularly in the form of modified oligonucleotides, should be mindful of potential off-target effects related to interactions with cellular proteins and subsequent downstream signaling pathway activation. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this compound in a research setting.

References

- 1. dupont.com [dupont.com]

- 2. biosynth.com [biosynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties [mdpi.com]

- 6. atdbio.com [atdbio.com]

- 7. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

- 9. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dev.spectrabase.com [dev.spectrabase.com]

The Dawn of a New Era in Therapeutics: An In-depth Technical Guide to the Discovery and History of 2'-Fluoro Modified Nucleosides

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into nucleoside scaffolds has revolutionized the landscape of medicinal chemistry, leading to the development of potent antiviral and anticancer agents. The 2'-fluoro modification, in particular, has proven to be a cornerstone of modern drug design, imparting unique stereoelectronic properties that enhance metabolic stability, modulate sugar conformation, and ultimately, improve therapeutic efficacy. This technical guide provides a comprehensive overview of the discovery, history, and core methodologies associated with 2'-fluoro modified nucleosides, offering a valuable resource for researchers and professionals in the field of drug development.

A Pivotal Discovery and Historical Progression

The journey of 2'-fluoro modified nucleosides began in 1961 when Codington and his team first synthesized 2'-deoxy-2'-fluorouridine. This seminal work laid the groundwork for future explorations into the therapeutic potential of this novel class of compounds. Subsequent pioneering research by Jack J. Fox and his colleagues further propelled the field forward with the synthesis of a series of 2'-deoxy-2'-fluoro analogs of naturally occurring nucleosides.[1] These early investigations revealed that the introduction of a fluorine atom at the 2'-position of the sugar moiety conferred remarkable stability against enzymatic degradation, a critical attribute for effective drug candidates.

The unique properties of the fluorine atom, being small and highly electronegative, allow it to serve as a bioisostere of the hydroxyl group, influencing the sugar pucker and the overall conformation of the nucleoside. This modification can lock the sugar into a specific conformation, which can be crucial for its interaction with viral or cellular enzymes.

Core Synthetic Strategies

The synthesis of 2'-fluoro modified nucleosides has evolved significantly over the years, with two primary strategies dominating the landscape: direct fluorination of a pre-formed nucleoside and the convergent approach, which involves the coupling of a fluorinated sugar intermediate with a nucleobase.

Early methods often relied on the treatment of 2,2'-anhydronucleosides with hydrogen fluoride.[1] However, the development of milder and more selective fluorinating agents, such as diethylaminosulfur trifluoride (DAST), has provided greater versatility and control over the stereochemical outcome of the fluorination reaction. The convergent approach, which allows for greater flexibility in modifying both the sugar and the base moieties independently, has become a widely adopted strategy in modern synthetic campaigns.

Antiviral Applications: A Paradigm Shift in Treatment

The impact of 2'-fluoro modified nucleosides has been most profound in the field of antiviral therapy. These compounds primarily exert their effect by targeting viral polymerases, the enzymes responsible for replicating the viral genome. Once inside the host cell, the nucleoside analog is phosphorylated to its active triphosphate form. This triphosphate then acts as a competitive inhibitor or a chain terminator, effectively halting viral replication.

Hepatitis C Virus (HCV)

A prime example of the success of 2'-fluoro modified nucleosides is the development of Sofosbuvir, a cornerstone of modern HCV treatment. Sofosbuvir is a prodrug of a 2'-fluoro-2'-C-methyluridine analog that, upon conversion to its active triphosphate form, acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.

Other Antiviral Activities

2'-fluoro modified nucleosides have also demonstrated significant activity against other viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Herpes Simplex Virus (HSV). The underlying mechanism of action remains largely the same, involving the inhibition of the respective viral polymerases.

Anticancer Applications: Targeting DNA Replication

In the realm of oncology, 2'-fluoro modified nucleosides have emerged as powerful chemotherapeutic agents. Their mechanism of action in cancer cells typically involves the disruption of DNA synthesis and repair. Gemcitabine, a 2',2'-difluoro-2'-deoxycytidine analog, is a prominent example and is used in the treatment of various solid tumors.

Upon cellular uptake, Gemcitabine is phosphorylated to its diphosphate (B83284) and triphosphate forms. Gemcitabine diphosphate inhibits ribonucleotide reductase, an enzyme crucial for the production of deoxynucleotides required for DNA synthesis. This leads to a depletion of the natural deoxynucleotide pool, which in turn enhances the incorporation of Gemcitabine triphosphate into the DNA strand. The incorporation of Gemcitabine triphosphate into DNA ultimately leads to chain termination and apoptosis (programmed cell death).

Quantitative Data Summary

The following tables summarize the in vitro activity and pharmacokinetic parameters of key 2'-fluoro modified nucleosides.

Table 1: In Vitro Antiviral and Anticancer Activity of Selected 2'-Fluoro Modified Nucleosides

| Compound | Target | Cell Line | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Reference |

| Sofosbuvir | HCV | Huh-7 | 0.09 (replicon) | >100 | [2] |

| 2'-Deoxy-2'-fluorocytidine | SARS-CoV-2 | Vero | 175.2 | >300 | [3][4] |

| 2'-Deoxy-2'-fluorocytidine | Murine Norovirus | RAW264.7 | 20.92 | 1768 | [5] |

| 2'-Deoxy-2'-fluorocytidine | Influenza A (H1N1) | MDCK | 3.2 | >100 | [6] |

| 2'-Deoxy-2'-fluorocytidine | Influenza A (H3N2) | MDCK | 0.59 | >100 | [6] |

| 2'-Deoxy-2'-fluorocytidine | Influenza A (H5N1) | MDCK | 1.4 | >100 | [6] |

| 2'-Deoxy-2'-fluorocytidine | Influenza B | MDCK | 1.9 | >100 | [6] |

| Gemcitabine | SARS-CoV-2 | Vero | 1.2 | >300 | [3][4] |

| Fludarabine (B1672870) | Multiple Myeloma | MM.1S | 13.48 µg/mL | - | [7] |

| Fludarabine | Multiple Myeloma | MM.1R | 33.79 µg/mL | - | [7] |

Table 2: Pharmacokinetic Parameters of Selected 2'-Fluoro Modified Nucleoside Drugs

| Drug | Administration | Cₘₐₓ | Tₘₐₓ (h) | AUC (ng·h/mL) | Half-life (h) | Reference |

| Sofosbuvir | Oral (400 mg) | 618 ng/mL | 0.5 - 2 | 1320 | ~0.4 | |

| GS-331007 (Sofosbuvir metabolite) | Oral (400 mg Sofosbuvir) | 707 ng/mL | 2 - 4 | 12000 | ~27 | |

| Gemcitabine | IV (1000 mg/m²) | 32 µM | End of infusion | - | 0.7 - 1.57 (short infusion) | [8][9] |

| dFdU (Gemcitabine metabolite) | IV (1000 mg/m² Gemcitabine) | - | ~3 | - | 14 - 24 | [8] |

Key Experimental Protocols

Synthesis of 2'-Deoxy-2'-β-D-arabinofluorouridine

This protocol describes a general procedure for the synthesis of a 2'-fluoroarabinonucleoside, a common intermediate in the synthesis of various antiviral and anticancer agents. The key step involves the fluorination of a protected arabinonucleoside using DAST.

Materials:

-

Protected 1-(3,5-di-O-benzoyl-β-D-arabinofuranosyl)uracil

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)/hexanes solvent system

Procedure:

-

Dissolve the protected arabinouridine in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of DAST in anhydrous DCM to the cooled solution via a syringe.

-

Allow the reaction mixture to stir at -78 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Dilute the mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the desired 2'-deoxy-2'-β-D-arabinofluorouridine derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Viral Polymerase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the triphosphate form of a 2'-fluoro modified nucleoside against a viral RNA-dependent RNA polymerase.

Materials:

-

Purified recombinant viral RNA-dependent RNA polymerase (e.g., HCV NS5B)

-

RNA template-primer duplex

-

Natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

-

Radiolabeled ribonucleoside triphosphate (e.g., [α-³²P]GTP)

-

Triphosphate form of the 2'-fluoro modified nucleoside inhibitor

-

Reaction buffer (containing Tris-HCl, MgCl₂, DTT, and KCl)

-

Quenching solution (e.g., EDTA)

-

Denaturing polyacrylamide gel

-

Phosphorimager system

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, RNA template-primer, and the viral polymerase.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30 °C) for 5 minutes.

-

Initiate the polymerization reaction by adding a mixture of the natural NTPs (including the radiolabeled NTP) and varying concentrations of the 2'-fluoro nucleoside triphosphate inhibitor.

-

Allow the reaction to proceed for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding the quenching solution.

-

Denature the RNA products by heating and resolve them on a denaturing polyacrylamide gel.

-

Visualize the radiolabeled RNA products using a phosphorimager.

-

Quantify the band intensities to determine the extent of inhibition at each inhibitor concentration.

-

Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the polymerase activity by 50%.

A Logical Workflow for Discovery and Development

The journey from initial discovery to a clinically approved 2'-fluoro modified nucleoside drug is a complex and multi-step process. The following diagram illustrates a typical workflow.

Conclusion

The discovery and development of 2'-fluoro modified nucleosides represent a triumph of medicinal chemistry and a testament to the power of strategic molecular design. From their humble beginnings as synthetic curiosities, these compounds have evolved into life-saving drugs for a multitude of diseases. The continued exploration of novel fluorination methodologies, coupled with a deeper understanding of the intricate interactions between these analogs and their biological targets, promises to unlock even greater therapeutic potential in the years to come. This guide serves as a foundational resource for those seeking to contribute to this exciting and impactful field of research.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Comparison of Antiviral Activity of Gemcitabine with 2'-Fluoro-2'-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of Antiviral Activity of Gemcitabine with 2′-Fluoro-2′-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2 - ProQuest [proquest.com]

- 5. repub.eur.nl [repub.eur.nl]

- 6. caymanchem.com [caymanchem.com]

- 7. Antitumor activity of fludarabine against human multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 2'-Deoxy-5'-O-DMT-2'-fluorouridine: Structure, Function, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-5'-O-(4,4'-dimethoxytrityl)-2'-fluorouridine is a chemically modified nucleoside analog that plays a significant role in antiviral and anticancer research. Its strategic design, incorporating a fluorine atom at the 2' position of the deoxyribose sugar and a dimethoxytrityl (DMT) protecting group at the 5' position, endows it with unique chemical and biological properties. This guide provides a comprehensive overview of its structure, mechanism of action, synthesis, and its applications in the development of novel therapeutics. Detailed experimental protocols and quantitative data are presented to facilitate its use in a research setting.

Introduction

Nucleoside analogs are a cornerstone of modern antiviral and anticancer chemotherapy. By mimicking endogenous nucleosides, these molecules can interfere with the replication of viral genetic material or the proliferation of cancer cells. 2'-Deoxy-5'-O-DMT-2'-fluorouridine is a synthetic derivative of uridine (B1682114), a natural component of ribonucleic acid (RNA). The introduction of a fluorine atom at the 2'-position of the sugar moiety enhances the molecule's stability against enzymatic degradation and can alter its conformational preferences, leading to potent biological activity. The 5'-O-DMT group is a bulky, acid-labile protecting group essential for the automated synthesis of DNA and RNA oligonucleotides, making this compound a valuable building block in the development of nucleic acid-based therapeutics.

Structure and Physicochemical Properties

This compound is characterized by a uridine nucleobase linked to a 2'-deoxyribose sugar that is modified with a fluorine atom at the 2' position and a dimethoxytrityl (DMT) group at the 5' position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 146954-74-7 | [1] |

| Molecular Formula | C₃₀H₂₉FN₂O₇ | [1] |

| Molecular Weight | 548.57 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [2] |

| Solubility | Soluble in DMSO, DMF, Ethanol | [2] |

| Storage | 2-8°C, protect from light | [1] |

Mechanism of Action

The biological activity of this compound stems from its role as a nucleoside analog. Following cellular uptake and metabolic activation, it can interfere with nucleic acid synthesis, leading to antiviral and anticancer effects.

Metabolic Activation

For 2'-fluorouridine derivatives to exert their biological effects, they must first be converted into their active triphosphate form within the cell. This process is initiated by the removal of the 5'-O-DMT protecting group, followed by a series of phosphorylation steps catalyzed by cellular kinases.

Antiviral Activity

The active triphosphate form of 2'-deoxy-2'-fluorouridine acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp) or DNA polymerases.[5] Upon incorporation into a growing viral nucleic acid chain, the presence of the 2'-fluoro group can lead to chain termination, thus halting viral replication. This mechanism is particularly effective against RNA viruses. Notably, this compound has demonstrated potent activity against Yellow Fever Virus (YFV), a member of the Flaviviridae family.[2]

Anticancer Activity

The anticancer effects of 2'-fluorouridine derivatives are primarily attributed to the inhibition of thymidylate synthase (TS).[1] Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. The monophosphate form of 2'-deoxy-5-fluorouridine (after removal of the DMT group and the fluorine at the 5-position of the uracil (B121893) ring) can bind to the active site of TS, leading to its inhibition.[6][7] This depletion of the dTMP pool results in the disruption of DNA replication and repair, ultimately inducing apoptosis in rapidly dividing cancer cells.

Synthesis

This compound is synthesized from its precursor, 2'-deoxy-2'-fluorouridine. The synthesis involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.

Synthesis Workflow

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 2'-Deoxy-2'-fluorouridine.

Materials:

-

2'-Deoxy-2'-fluorouridine

-

Anhydrous pyridine

-

4,4'-dimethoxytrityl chloride (DMT-Cl)

-

Ethyl acetate (B1210297)

-

5% aqueous sodium bicarbonate

-

Saturated saline

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Argon gas

Procedure:

-

Dissolve 2'-Deoxy-2'-fluorouridine in anhydrous pyridine and perform azeotropic distillation under reduced pressure to remove water. Repeat this step three times.

-

Dissolve the dried starting material in anhydrous pyridine under an argon atmosphere.

-

Add 4,4'-dimethoxytrityl chloride to the solution and stir the reaction mixture at room temperature for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add ethyl acetate and water to the reaction mixture and separate the layers.

-

Wash the organic layer sequentially with 5% aqueous sodium bicarbonate, water, and saturated saline.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate containing 1% triethylamine as the eluent.

-

Collect the fractions containing the desired product and concentrate to obtain this compound.

Antiviral Activity Assay (Yellow Fever Virus)

A cytopathic effect (CPE) reduction assay is a common method to evaluate the antiviral activity of a compound.

Materials:

-

Vero cells (or other susceptible cell line)

-

Yellow Fever Virus (YFV)

-

This compound

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

Crystal violet staining solution

Procedure:

-

Seed Vero cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cell monolayer and add the compound dilutions to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Infect the wells (except for the cell control) with a predetermined titer of YFV.

-

Incubate the plate at 37°C in a CO₂ incubator and observe daily for the appearance of CPE.

-

When CPE is maximal in the virus control wells (typically 4-6 days post-infection), fix the cells with a suitable fixative (e.g., methanol).

-

Stain the cells with crystal violet solution.

-

Wash the plate to remove excess stain and allow it to dry.

-

Quantify the CPE by measuring the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits CPE by 50%.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the 50% inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%.

Quantitative Data

Table 2: Biological Activity of this compound and Related Compounds

| Compound | Assay | Cell Line/Virus | Activity | Reference |

| This compound | Antiviral | Yellow Fever Virus (YFV) | 100% inhibition at 20 µM | [2] |

| This compound | Cytotoxicity | Not specified | Non-cytotoxic up to 20 µM | [2] |

| 2'-Deoxy-5-fluorouridine (parent compound) | Cytotoxicity | Murine Ly-2.1+ve thymoma | IC₅₀ = 0.51 nM | [8] |

| Related 2'-fluoro,2'-bromouridine prodrug (C9) | Antiviral | Yellow Fever Virus (YFV) | EC₅₀ = 0.9 ± 0.8 µM | [9] |

| 5'-Substituted FdUMP analogs | Enzyme Inhibition | Human Thymidylate Synthase | IC₅₀ ≈ 1.2 µM | [6][7] |

Conclusion

This compound is a valuable molecule in the fields of antiviral and anticancer drug discovery. Its unique structure, combining the biological activity of a 2'-fluorinated nucleoside with the synthetic utility of a 5'-O-DMT protecting group, makes it a versatile tool for researchers. The mechanisms of action, primarily through the inhibition of viral polymerases and thymidylate synthase, are well-established for this class of compounds. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of this and related nucleoside analogs. Further research to determine the specific activity of this compound against a broader range of viruses and cancer cell lines, as well as in vivo studies, will be crucial in fully elucidating its therapeutic potential.

References

- 1. biosynth.com [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 2\'-Deoxy-2\'-fluorouridine | C9H13FN2O5 | CID 73186230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mechanism of Inhibition of the Active Triphosphate Form of 2′-α-Fluoro,2′-β-bromouridine against Yellow Fever Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Antiviral Properties of 2'-Fluorouridine Analogues: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the antiviral properties of 2'-fluorouridine analogues for researchers, scientists, and drug development professionals. It covers their mechanism of action, spectrum of activity, and quantitative data, along with detailed experimental protocols and visual representations of key processes.

Introduction

Nucleoside analogues are a cornerstone of antiviral therapy, and modifications to the sugar moiety have proven to be a fruitful strategy for the development of potent and selective antiviral agents. The introduction of a fluorine atom at the 2'-position of the uridine (B1682114) sugar ring has led to the discovery of a class of compounds with significant antiviral activity against a broad range of RNA viruses. These 2'-fluorouridine analogues function by mimicking natural nucleosides and interfering with viral replication, primarily by targeting the viral RNA-dependent RNA polymerase (RdRp). This guide will delve into the technical details of these promising antiviral compounds.

Mechanism of Action

The primary mechanism of action for 2'-fluorouridine analogues involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses. As nucleoside analogues, these compounds undergo intracellular phosphorylation to their active triphosphate form. This active metabolite then competes with the natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the RdRp.

Once incorporated, the presence of the 2'-fluoro group can disrupt further elongation of the RNA chain through one of two primary mechanisms:

-

Chain Termination: The modification at the 2'-position can cause steric hindrance, preventing the formation of the next phosphodiester bond and thus terminating the growing RNA strand.

-

Induction of Mutagenesis: In some cases, the incorporated analogue may not immediately terminate the chain but can cause mispairing in subsequent replication cycles, leading to an accumulation of mutations that ultimately results in a non-viable viral genome.

The following diagram illustrates the general mechanism of action of 2'-fluorouridine analogues.

Figure 1: General mechanism of action of 2'-fluorouridine analogues.

A prominent example of this class is Sofosbuvir, a phosphoramidate (B1195095) prodrug of a 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine monophosphate.[1] It is converted in hepatocytes to its active uridine triphosphate form, which acts as a chain terminator when incorporated into the hepatitis C virus (HCV) RNA by the NS5B polymerase.[1][2][3][4] The steric hindrance from the 2'-methyl group after incorporation prevents the addition of subsequent nucleotides.

Quantitative Antiviral Activity

The antiviral potency of 2'-fluorouridine analogues is typically quantified by determining their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in cell-based assays. The cytotoxicity of these compounds is assessed by measuring the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50/IC50, provides a measure of the therapeutic window of the compound.

The following tables summarize the reported antiviral activities of various 2'-fluorouridine analogues against a range of viruses.

Table 1: Antiviral Activity of Sofosbuvir against Hepatitis C Virus (HCV) Genotypes

| HCV Genotype | Mean EC50 (nM) |

| Genotype 1a | 94 |

| Genotype 1b | 102 |

| Genotype 2a | 32 |

| Genotype 2b | 45 |

| Genotype 3a | 81 |

| Genotype 4a | 130 |

| Genotype 5a | 51 |

| Genotype 6a | 56 |

| Data from Svarovskaia et al.[5] |

Table 2: Antiviral Activity of 4'-Fluorouridine against Enteroviruses

| Virus | Cell Line | EC50 (µM) | CC50 (µM) |

| Coxsackievirus A10 (CV-A10) | RD | 0.43 | >100 |

| Coxsackievirus A16 (CV-A16) | RD | 0.61 | >100 |

| Coxsackievirus A6 (CV-A6) | RD | 0.52 | >100 |

| Coxsackievirus A7 (CV-A7) | RD | 0.49 | >100 |

| Coxsackievirus B3 (CV-B3) | RD | 0.75 | >100 |

| Enterovirus A71 (EV-A71) | RD | 0.64 | >100 |

| Enterovirus A89 (EV-A89) | RD | 1.08 | >100 |

| Enterovirus D68 (EV-D68) | RD | 0.89 | >100 |

| Echovirus 6 (Echo 6) | RD | 0.95 | >100 |

| Data from Zhang et al.[2][6] |

Table 3: Antiviral Activity of 2'-Deoxy-2'-fluorocytidine (2'-FdC) Analogues

| Compound | Virus | Assay | EC50/IC50 (µM) | CC50 (µM) |

| 2'-Deoxy-2'-fluorocytidine | Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | Reporter Assay | 0.061[4][7] | >50[4] |

| 2'-Deoxy-2'-fluorocytidine | SARS-CoV-2 | CPE | 175.2[8] | >300[8] |

| Gemcitabine (2',2'-difluoro-2'-deoxycytidine) | SARS-CoV-2 | CPE | 1.2[8] | >300[8] |

Table 4: Antiviral Activity of Other 2'-Fluorouridine Analogues

| Compound | Virus | Assay | EC50/IC50 (µM) |

| 2'-deoxy-2'-fluoro-2'-C-methyl-β-d-4'-thiouridine phosphoramidate | Hepatitis C Virus (HCV) | Replicon | 2.99[9] |

| Uridine derivative with benzoyl group | Influenza A (H5N2) | CPE | 82[10] |

| 2'-deoxy-2'-fluoroguanosine | Influenza A (H3N2) | Yield Reduction | 2.5 (µg/ml)[11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 2'-fluorouridine analogues.

In Vitro Antiviral Assays

This assay is used to determine the ability of a compound to protect cells from the destructive effects of viral infection.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for influenza A virus infection of mice and viral load determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Animal Models of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A genetically humanized mouse model for hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Core Mechanism of 2'-Fluoro Modified Oligonucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of chemical modifications into oligonucleotides has revolutionized their therapeutic potential. Among these, the 2'-fluoro (2'-F) modification stands out for its ability to confer desirable drug-like properties, including enhanced binding affinity and nuclease resistance, while maintaining the fundamental mechanisms of action for antisense and RNA interference (RNAi) applications. This technical guide provides an in-depth exploration of the core mechanism of action of 2'-fluoro modified oligonucleotides, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Enhanced Binding Affinity and Duplex Stability

A primary advantage of 2'-fluoro modifications is the significant increase in the thermal stability of oligonucleotide duplexes. This is attributed to the high electronegativity of the fluorine atom, which influences the sugar pucker conformation.

The ribose sugar in a nucleotide can exist in two primary conformations: C2'-endo (characteristic of DNA) and C3'-endo (characteristic of RNA). The 2'-fluoro substitution locks the sugar into a C3'-endo conformation, which pre-organizes the oligonucleotide strand for binding to its complementary RNA target.[1][2] This "A-form" helical geometry is more thermodynamically stable.[1] The increased stability is primarily driven by favorable enthalpic contributions rather than entropic effects, suggesting stronger Watson-Crick base pairing and potentially improved base stacking interactions.[3]

This enhanced binding affinity translates to a higher melting temperature (T m), the temperature at which half of the oligonucleotide duplex dissociates. The increase in T m is a quantifiable measure of the improved stability conferred by 2'-F modifications.

Data Presentation: Impact of 2' Modifications on Duplex Stability

| Modification | Change in Tm per Modification (°C) | Duplex Type | Reference |

| 2'-Fluoro (2'-F) | +1.8 | RNA/RNA | [1] |

| 2'-Fluoro (2'-F) | +2.5 | RNA/RNA | [4] |

| 2'-O-Methyl (2'-OMe) | +1.3 | RNA/RNA | [5] |

| 2'-O-Methoxyethyl (2'-MOE) | +0.9 to +1.7 | RNA/RNA | [4] |

| Locked Nucleic Acid (LNA) | +2 to +4 | DNA/RNA | [6] |

Increased Nuclease Resistance

Unmodified oligonucleotides are susceptible to rapid degradation by endo- and exonucleases present in serum and within cells. The 2'-fluoro modification provides steric hindrance at the 2' position of the ribose, a site susceptible to nuclease cleavage.[7] By replacing the reactive 2'-hydroxyl group with a fluorine atom, the oligonucleotide becomes more resistant to enzymatic degradation, thereby increasing its half-life in biological systems.[6][7] This enhanced stability is crucial for in vivo applications, allowing for sustained therapeutic effect. When combined with other modifications, such as phosphorothioate (B77711) (PS) linkages, the nuclease resistance of 2'-F modified oligonucleotides is further enhanced.[1]

Data Presentation: Nuclease Resistance of Modified Oligonucleotides

| Oligonucleotide Modification | Half-life in Human Serum | Reference |

| Unmodified siRNA | < 15 minutes | [8] |

| 2'-F modified siRNA | > 24 hours | [2] |

| 2'-F-ANA:RNA hybrid | ~ 6 hours | [8] |

Mechanism in RNA Interference (RNAi)

In the context of RNA interference, 2'-fluoro modifications are well-tolerated within small interfering RNA (siRNA) duplexes.[6] The RNAi machinery, particularly the RNA-Induced Silencing Complex (RISC), can accommodate 2'-F modified siRNAs, allowing them to effectively guide the cleavage of target messenger RNA (mRNA).

The overall process begins with the entry of the siRNA duplex into the cytoplasm, where it is loaded into the RISC. The passenger (sense) strand is then cleaved and ejected, while the guide (antisense) strand, now part of the active RISC, directs the complex to the target mRNA through complementary base pairing. The Argonaute-2 (Ago2) protein within RISC then catalyzes the cleavage of the mRNA, leading to gene silencing.[2] The C3'-endo conformation favored by the 2'-fluoro modification is structurally similar to that of natural RNA, which may contribute to its compatibility with the RISC machinery.[2]

Visualization: RNAi Signaling Pathway

Caption: The RNAi pathway with a 2'-F modified siRNA.

Experimental Protocols

Protocol 1: Serum Stability Assay

This protocol assesses the stability of oligonucleotides in the presence of serum nucleases.

Materials:

-

2'-F modified and unmodified control oligonucleotides

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Nuclease-free water

-

10x Annealing Buffer (100 mM Tris-HCl pH 7.5, 1 M NaCl, 10 mM EDTA)

-

15% Polyacrylamide gel

-

Gel loading buffer

-

Gel staining solution (e.g., SYBR Gold)

-

Microcentrifuge tubes

-

Incubator or water bath at 37°C

Methodology:

-

Oligonucleotide Preparation: Resuspend single-stranded oligonucleotides to a concentration of 20 µM in nuclease-free water. For duplexes, mix equal molar amounts of the sense and antisense strands with 1/10th volume of 10x Annealing Buffer. Heat at 95°C for 2 minutes and allow to cool slowly to room temperature.

-

Incubation with Serum: In a microcentrifuge tube, prepare a reaction mixture containing 50 pmol of the oligonucleotide duplex and 50% FBS in a final volume of 20 µL.

-

Time Course: Incubate the reactions at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot of the reaction and immediately place it on ice or add a stop solution (e.g., EDTA) to halt nuclease activity.

-

Gel Electrophoresis: Mix the collected aliquots with gel loading buffer. Load the samples onto a 15% native polyacrylamide gel.

-

Visualization and Analysis: After electrophoresis, stain the gel with a suitable nucleic acid stain and visualize using a gel documentation system. The intensity of the intact oligonucleotide band at each time point is quantified to determine the rate of degradation.

Visualization: Serum Stability Assay Workflow

Caption: Workflow for the serum stability assay.

Protocol 2: In Vitro RNAi Activity Assay

This protocol measures the gene silencing efficiency of siRNAs in a cell-based assay.

Materials:

-

Mammalian cell line (e.g., HeLa, HEK293) expressing a target gene

-

2'-F modified and control siRNAs targeting the gene of interest

-

Lipid-based transfection reagent (e.g., Lipofectamine)

-

Opti-MEM I Reduced Serum Medium

-

Complete cell culture medium

-

Reagents for RNA extraction and qRT-PCR or protein extraction and Western blotting

Methodology:

-

Cell Seeding: Plate cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Transfection Complex Formation: In separate tubes, dilute the siRNA and the transfection reagent in Opti-MEM. Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.

-

Transfection: Add the siRNA-lipid complexes to the cells.

-

Incubation: Incubate the cells for 24-72 hours post-transfection.

-

Analysis of Gene Expression:

-

qRT-PCR: Harvest the cells, extract total RNA, and perform quantitative real-time PCR to measure the mRNA levels of the target gene relative to a housekeeping gene.

-

Western Blot: Lyse the cells, quantify total protein, and perform a Western blot to assess the protein levels of the target gene.

-

-

Data Analysis: Calculate the percentage of gene knockdown for the 2'-F modified siRNA compared to a non-targeting control siRNA.

Potential Off-Target Effects and Toxicity

While 2'-fluoro modifications offer significant advantages, it is important to consider potential off-target effects and toxicities. Some studies have reported that 2'-F modified oligonucleotides, particularly in combination with phosphorothioate backbones, can exhibit increased binding to cellular proteins.[9][10] This non-specific protein binding can, in some cases, lead to cellular toxicity, such as the degradation of essential nuclear proteins.[9][10] Therefore, careful sequence design and thorough toxicological evaluation are critical during the development of 2'-F modified oligonucleotide therapeutics.

Conclusion

The 2'-fluoro modification is a powerful tool in the design of therapeutic oligonucleotides. Its core mechanism of action is rooted in the conformational pre-organization of the sugar pucker, which leads to enhanced binding affinity, increased duplex stability, and improved nuclease resistance. These properties contribute to the enhanced potency and duration of action of 2'-F modified antisense oligonucleotides and siRNAs. While the potential for off-target effects necessitates careful evaluation, the overall benefits of 2'-fluoro modification have solidified its importance in the continued development of oligonucleotide-based therapies. The data and protocols presented in this guide provide a foundational understanding for researchers and drug developers working with this key chemical modification.

References

- 1. Nuclease Resistance Design and Protocols [genelink.com]

- 2. researchgate.net [researchgate.net]

- 3. glenresearch.com [glenresearch.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. glenresearch.com [glenresearch.com]

- 6. 2'-F-A Oligo Modifications from Gene Link [genelink.com]

- 7. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. | Semantic Scholar [semanticscholar.org]

- 8. idtdna.com [idtdna.com]

- 9. Quantification of siRNAs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

Biophysical Characteristics of 2'-Fluoro RNA Duplexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic modification of oligonucleotides is a cornerstone of modern nucleic acid-based therapeutics and diagnostics. Among the various chemical alterations, the substitution of the 2'-hydroxyl group of the ribose sugar with a fluorine atom (2'-fluoro) has emerged as a particularly advantageous modification. This alteration endows RNA with a unique combination of properties, including enhanced thermodynamic stability, robust nuclease resistance, and an A-form helical geometry akin to natural RNA. These characteristics make 2'-fluoro RNA (2'F-RNA) a valuable tool in the development of antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers. This technical guide provides a comprehensive overview of the core biophysical characteristics of 2'-fluoro RNA duplexes, detailed experimental protocols for their characterization, and a summary of key quantitative data.

Core Biophysical Properties

Thermodynamic Stability

A hallmark of 2'-fluoro RNA duplexes is their significantly increased thermal stability compared to their unmodified RNA counterparts. This enhanced stability is primarily driven by favorable enthalpic contributions rather than entropic effects. The introduction of the electronegative fluorine atom at the 2' position preorganizes the sugar pucker into the C3'-endo conformation, which is characteristic of A-form helices, without the entropic penalty associated with the conformational restriction of the more flexible 2'-hydroxyl group. This preorganization contributes to a more stable helical structure. The increase in melting temperature (Tm) is additive, with each 2'-fluoro substitution contributing to the overall stability of the duplex.[1][2] Studies have shown that the stability of 2'F-RNA-RNA duplexes is higher than that of natural RNA-RNA duplexes by approximately 1-2°C for each substitution.[3]

Structural Conformation

2'-Fluoro RNA duplexes adopt an A-form helical geometry, which is the native conformation of RNA duplexes. The fluorine substitution locks the sugar pucker in the C3'-endo conformation, which is a key determinant of the A-form helix.[2] This structural mimicry allows 2'F-RNA to form stable and predictable duplexes with complementary RNA strands. Circular dichroism (CD) spectroscopy confirms the A-form helical structure of 2'F-RNA/RNA duplexes.[2]

Nuclease Resistance

The replacement of the 2'-hydroxyl group with a fluorine atom confers significant resistance to degradation by nucleases. The 2'-hydroxyl group is a primary site of recognition and cleavage for many ribonucleases. Its absence in 2'F-RNA hinders the catalytic activity of these enzymes, thereby increasing the in vivo and in vitro half-life of 2'F-RNA oligonucleotides. This enhanced stability is a critical attribute for therapeutic applications where prolonged activity is desired.[4][5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the thermodynamic stability of 2'-fluoro RNA constructs.

Table 1: Thermodynamic Parameters of Unmodified and 2'-Fluoro Modified RNA Hairpins

| Sequence ID | Sequence (5' to 3') | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |

| 1 | r(GCGUUUUCGC) | 58.6 | -44.2 | -123.4 | -7.5 |

| 2 | r(GCGUUUUCGCA) | 70.2 | -48.5 | -133.9 | -8.6 |

| 3 | f(GCGUUUUCGC) | 75.2 | -52.9 | -144.3 | -9.0 |

| 4 | f(GCGUUUUCGCA) | 86.8 | -61.6 | -167.5 | -11.9 |

Data adapted from Pallan, P. S., et al. (2011). Nucleic Acids Research, 39(8), 3482–3495. Conditions: 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0. f indicates 2'-fluoro modification.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biophysical properties of 2'-fluoro RNA duplexes.

UV Thermal Denaturation (Melting) Analysis

Objective: To determine the melting temperature (Tm) and thermodynamic parameters (ΔH°, ΔS°, ΔG°) of 2'-fluoro RNA duplex formation.

Materials:

-

Lyophilized 2'-fluoro RNA and complementary RNA oligonucleotides (HPLC purified)

-

Annealing Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA. Prepare with nuclease-free water.

-

Nuclease-free water

-

UV-Vis spectrophotometer with a temperature controller (e.g., Agilent Cary 100/300, Shimadzu UV-1800)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Oligonucleotide Resuspension and Quantification:

-

Resuspend lyophilized oligonucleotides in nuclease-free water to create stock solutions (e.g., 100 µM).

-

Determine the precise concentration of the stock solutions by measuring the absorbance at 260 nm at a high temperature (e.g., 85°C) to ensure the strands are fully denatured. Use the nearest-neighbor method to calculate the extinction coefficient.

-

-

Sample Preparation:

-

Prepare samples by mixing equimolar amounts of the 2'-fluoro RNA and its complementary strand in the annealing buffer to the desired final concentration (typically 1-10 µM).

-

Prepare a buffer blank containing only the annealing buffer.

-

-

Annealing:

-

Heat the samples and the buffer blank to 95°C for 5 minutes.

-

Allow the samples to cool slowly to room temperature (e.g., by turning off the heat block and leaving the samples in it). This ensures proper duplex formation.

-

-

UV Melting Measurement:

-

Degas the samples and the buffer blank by centrifugation or by purging with an inert gas to prevent bubble formation during heating.

-

Place the cuvettes in the spectrophotometer's temperature-controlled cell holder.

-

Equilibrate the samples at the starting temperature (e.g., 20°C) for 10-15 minutes.

-

Set the spectrophotometer to monitor the absorbance at 260 nm.

-

Program a temperature ramp from the starting temperature to a final temperature where the duplex is fully denatured (e.g., 95°C) at a controlled rate (e.g., 0.5°C/minute or 1°C/minute).

-

Record the absorbance at regular temperature intervals (e.g., every 0.5°C or 1°C).

-

-

Data Analysis (Van't Hoff Analysis):

-

Subtract the buffer blank absorbance from the sample absorbance at each temperature point.

-

Normalize the melting curve by defining the upper and lower baselines corresponding to the fully denatured and fully duplexed states, respectively.

-

Calculate the fraction of duplex dissociated (α) at each temperature.

-

The melting temperature (Tm) is the temperature at which α = 0.5.

-

To determine the thermodynamic parameters, perform experiments at multiple concentrations.

-

Plot 1/Tm (in Kelvin) versus ln(Ct), where Ct is the total strand concentration.

-

The slope of this plot is equal to R/ΔH°, and the y-intercept is equal to ΔS°/ΔH°. From these values, ΔH°, ΔS°, and subsequently ΔG° (ΔG° = ΔH° - TΔS°) can be calculated.[8]

-

Circular Dichroism (CD) Spectroscopy

Objective: To confirm the A-form helical conformation of 2'-fluoro RNA duplexes.

Materials:

-

Annealed 2'-fluoro RNA duplex sample (from the UV melting experiment or prepared similarly)

-

Annealing Buffer (as above)

-

CD Spectropolarimeter (e.g., Jasco J-815, Applied Photophysics Chirascan)

-

Quartz cuvette with a short path length (e.g., 1 mm)

Procedure:

-

Instrument Preparation:

-

Purge the instrument with nitrogen gas for at least 30 minutes before use to remove oxygen, which absorbs in the far-UV region.[3]

-

Turn on the lamp and allow it to warm up for at least 30 minutes.

-

-

Sample Preparation:

-

Use the annealed duplex sample at a concentration of approximately 5-10 µM in the annealing buffer. The buffer itself should have low absorbance in the far-UV region.

-

Filter the sample through a 0.22 µm filter to remove any aggregates.

-

-

Data Acquisition:

-

Record a baseline spectrum of the annealing buffer in the same cuvette that will be used for the sample.

-

Record the CD spectrum of the 2'-fluoro RNA duplex sample from approximately 320 nm to 200 nm at a constant temperature (e.g., 20°C).

-

Typical parameters:

-

Wavelength range: 320-200 nm

-

Data pitch: 0.5 nm

-

Scanning speed: 100 nm/min

-

Bandwidth: 1 nm

-

Accumulations: 3-5 scans to improve the signal-to-noise ratio.

-

-

-

Data Processing and Analysis:

-

Subtract the buffer baseline spectrum from the sample spectrum.

-

Smooth the resulting spectrum if necessary.

-

Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg × 100) / (c × l × N) where:

-

mdeg is the measured ellipticity in millidegrees

-

c is the molar concentration of the duplex

-

l is the path length of the cuvette in cm

-

N is the number of nucleotides in one strand

-

-

An A-form helix is characterized by a positive peak around 260-270 nm, a negative peak around 210 nm, and a crossover at approximately 250 nm.

-

Nuclease Resistance Assay

Objective: To evaluate the stability of 2'-fluoro RNA duplexes in the presence of nucleases.

Materials:

-

Annealed 2'-fluoro RNA duplex and an unmodified RNA duplex control of the same sequence.

-

Nuclease solution (e.g., S1 nuclease, RNase A, or fetal bovine serum as a source of various nucleases).

-

Nuclease reaction buffer (specific to the nuclease used).

-

Quenching solution (e.g., EDTA to chelate divalent cations required by many nucleases, or a loading buffer for gel electrophoresis containing a denaturant).

-

Polyacrylamide gel electrophoresis (PAGE) system.

-

Gel staining solution (e.g., SYBR Gold or ethidium (B1194527) bromide).

-

Gel imaging system.

Procedure:

-

Reaction Setup:

-

Prepare reaction mixtures containing the RNA duplex (e.g., 1 µM final concentration) in the appropriate nuclease reaction buffer.

-

Prepare separate reactions for the 2'-fluoro modified duplex and the unmodified control duplex.

-

Also, prepare control reactions without the nuclease for each duplex.

-

-

Nuclease Digestion:

-

Initiate the reaction by adding the nuclease to the reaction mixtures. The concentration of the nuclease should be optimized based on the enzyme's activity.

-

Incubate the reactions at a suitable temperature (e.g., 37°C).

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots from each reaction and stop the digestion by adding the quenching solution.

-

-

Gel Electrophoresis:

-

Mix the quenched aliquots with a denaturing loading buffer.

-

Load the samples onto a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea).

-

Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

-

-

Visualization and Analysis:

-

Stain the gel with a suitable nucleic acid stain.

-

Visualize the gel using a gel imaging system.

-

Analyze the intensity of the bands corresponding to the intact RNA duplexes at different time points.

-

The 2'-fluoro modified duplex should show significantly less degradation (i.e., a more intense band at later time points) compared to the unmodified control, demonstrating its increased nuclease resistance.

-

Mandatory Visualizations

RNA Interference (RNAi) Pathway

Caption: The RNA interference (RNAi) pathway, a cellular mechanism for gene silencing.

Experimental Workflow for siRNA Activity Assay

Caption: A typical experimental workflow for assessing the activity of 2'-fluoro modified siRNAs.

Conclusion

The incorporation of 2'-fluoro modifications into RNA duplexes offers a powerful strategy for enhancing their biophysical properties for a wide range of research and therapeutic applications. The increased thermodynamic stability, A-form helical conformation, and pronounced nuclease resistance make 2'F-RNA an attractive modality for gene silencing and other nucleic acid-based technologies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers seeking to characterize and utilize these modified oligonucleotides in their work. As our understanding of the nuanced effects of chemical modifications on nucleic acid structure and function continues to grow, 2'-fluoro RNA is poised to remain a critical tool in the advancement of nucleic acid science and medicine.

References

- 1. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glenresearch.com [glenresearch.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nuclease Resistance Design and Protocols [genelink.com]

- 7. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optical Melting Measurements of Nucleic Acid Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Nuclease Resistance of 2'-Fluoro Modified RNA

For researchers and professionals in drug development, enhancing the in vivo stability of RNA-based therapeutics is a critical challenge. Unmodified RNA is notoriously susceptible to rapid degradation by ubiquitous nucleases, severely limiting its therapeutic potential. Chemical modifications, particularly at the 2' position of the ribose sugar, have emerged as a powerful strategy to overcome this hurdle. Among these, the 2'-fluoro (2'-F) modification stands out for its ability to confer significant nuclease resistance while maintaining the essential A-form helical structure of RNA, which is often crucial for biological activity.

This guide provides a comprehensive overview of the nuclease resistance imparted by 2'-fluoro modifications, detailing the underlying mechanisms, quantitative stability data, and the experimental protocols used for evaluation.

Mechanism of Nuclease Resistance

The enhanced stability of 2'-F modified RNA stems from its ability to thwart the catalytic mechanism of ribonucleases (RNases), particularly endonucleases like RNase A.

-

Role of the 2'-Hydroxyl Group in RNA Degradation: In unmodified RNA, the 2'-hydroxyl (2'-OH) group acts as an internal nucleophile. RNases exploit this feature by catalyzing an attack of the 2'-oxygen on the adjacent phosphorus atom. This reaction cleaves the phosphodiester backbone and results in a 2',3'-cyclic phosphodiester intermediate, leading to the degradation of the RNA strand.[1][2]

-

Impact of the 2'-Fluoro Modification: The substitution of the 2'-OH group with a highly electronegative fluorine atom confers resistance through two primary mechanisms:

-

Elimination of the Nucleophile: The absence of the 2'-hydroxyl group removes the internal nucleophile required for the nuclease-mediated cleavage reaction.[3]

-

Stereoelectronic Effects: Fluorine is the most electronegative element, and its presence at the 2' position alters the electronic distribution and sugar pucker of the ribose. The 2'-F modification strongly favors a C3'-endo sugar conformation, which stabilizes the A-form helix characteristic of RNA duplexes.[4][5][6] This conformational rigidity and the electron-withdrawing nature of fluorine sterically hinder the approach and proper positioning of the nuclease's active site, preventing catalysis.[3]

-

The following diagram illustrates the mechanism by which the 2'-fluoro modification protects the phosphodiester backbone from nuclease-catalyzed cleavage.

Caption: Mechanism of RNase resistance by 2'-fluoro modification.

Quantitative Data on Nuclease Resistance

Numerous studies have quantified the increased stability of 2'-F modified RNA compared to its unmodified counterpart and other nucleic acids. The data consistently demonstrates a significant enhancement in half-life when exposed to serum or specific nucleases.

Table 1: Half-life of Oligonucleotides in Serum This table summarizes the stability of various oligonucleotide chemistries upon incubation in different types of serum.

| Oligonucleotide Chemistry | Condition | Half-life (t½) | Reference |

| RNA (2'-OH) | Human Serum | Seconds to minutes | [1] |

| DNA (2'-deoxy) | Mouse Serum | ~1.7 hours | [1] |

| 2'-Fluoro RNA (fYrR) | Mouse Serum | ~2.2 hours | [1] |

| 2'-Fluoro RNA (fYrR) + 3' cap | Fresh Human Serum | ~12 hours | [1] |

| 2'-Fluoro RNA (FRNA) | 50% Human Plasma | 53.2 minutes | [7] |

| 2'-O-Methyl RNA (MeRNA) | 50% Human Plasma | 187 minutes | [7] |

Table 2: Stability Against Specific Nucleases and in Human Plasma This table compares the nuclease resistance of single-stranded oligonucleotides with different 2' modifications.

| Oligonucleotide | Nuclease | Half-life (t½) | Reference |

| RNA | S1 Nuclease | < 5 minutes | [7] |

| 2'-Fluoro RNA (FRNA) | S1 Nuclease | < 5 minutes | [7] |

| 2'-O-Me RNA (MeRNA) | S1 Nuclease | > 24 hours | [7] |

| RNA | 50% Human Plasma | ~1 minute | [7] |

| 2'-Fluoro RNA (FRNA) | 50% Human Plasma | 53.2 minutes | [7] |

| 2'-O-Me RNA (MeRNA) | 50% Human Plasma | 187 minutes | [7] |

Table 3: Comparative Stability of Nanoparticles in Serum This table shows the percentage of intact oligonucleotide nanoparticles after a 24-hour incubation in serum, highlighting the superior stability of the 2'-F modified construct.

| Nanoparticle Composition | % Intact after 24h in Serum | Reference |

| RNA | 3.5% | [8] |

| DNA | 2.3% | [8] |

| 2'-Fluoro RNA | 54.6% | [8] |

These data clearly show that while unmodified RNA is degraded almost instantly, the 2'-fluoro modification extends the half-life significantly, often by orders of magnitude.[1][7][9] The stability is generally greater than that of DNA and can be further enhanced with the addition of other modifications, such as a 3' inverted dT cap.[1]

Experimental Protocols for Nuclease Resistance Assays

Evaluating the stability of modified RNA is a routine yet critical step in preclinical development. The following are detailed protocols for two common types of nuclease resistance assays.

This assay assesses the stability of an RNA oligonucleotide in a biologically relevant medium, such as fetal bovine serum (FBS) or human serum, which contains a complex mixture of nucleases.

Objective: To determine the half-life of a 2'-F modified RNA duplex in serum over a time course.

Materials:

-

2'-F modified and unmodified control RNA oligonucleotides

-

Nuclease-free water

-

Annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES, pH 7.4)

-

Fetal Bovine Serum (FBS) or human serum

-

Proteinase K

-

Denaturing gel loading buffer (e.g., 95% formamide, 5 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol)

-

Nuclease-free tubes and pipette tips

Methodology:

-

Oligonucleotide Duplex Preparation:

-

Reconstitute complementary single-stranded RNAs to a concentration of 100 µM in nuclease-free water.

-

Mix equal molar amounts of the complementary strands in annealing buffer.

-

Anneal the strands by heating at 95°C for 5 minutes, followed by slow cooling to room temperature.[10]

-

-

Incubation with Serum:

-

Prepare multiple tubes, one for each time point (e.g., 0, 10 min, 30 min, 1h, 4h, 8h, 24h).

-

In each tube, prepare a 10 µL reaction by mixing the RNA duplex (e.g., to a final concentration of 5 µM) with 50% FBS (5 µL of serum + required volume of RNA and nuclease-free water).[10]

-

Immediately place the "0 min" time point sample on dry ice or in a -80°C freezer to stop the reaction.

-

Incubate the remaining tubes at 37°C.[10]

-

-

Sample Collection and Nuclease Inactivation:

-

At each designated time point, remove the corresponding tube from the 37°C incubator and immediately freeze it to stop nuclease activity.

-

After the final time point, thaw all samples. To degrade serum proteins, add Proteinase K to each sample and incubate according to the manufacturer's protocol (e.g., 55°C for 30 minutes).

-

-

Analysis by Gel Electrophoresis:

-

Add an equal volume of denaturing gel loading buffer to each sample.

-

Heat the samples at 95°C for 3-5 minutes.[11]

-

Load the samples onto a denaturing polyacrylamide gel (e.g., 15-20% polyacrylamide, 8 M urea).[11]

-

Run the gel until the dye front reaches the bottom.

-

Stain the gel with a nucleic acid stain (e.g., SYBR Gold or GelRed) and visualize using a gel documentation system.[10]

-

-

Data Analysis:

-

Quantify the band intensity for the intact RNA duplex at each time point.

-

Calculate the percentage of intact RNA remaining relative to the 0-minute time point.

-

Plot the percentage of intact RNA versus time and determine the half-life (t½), the time at which 50% of the initial RNA has been degraded.

-

This assay evaluates the resistance of an RNA oligonucleotide to a specific, purified ribonuclease.

Objective: To compare the degradation of 2'-F modified and unmodified RNA by RNase A.

Materials:

-

2'-F modified and unmodified control RNA oligonucleotides (can be 5'-labeled with a fluorescent dye for easier detection)

-

RNase A enzyme (e.g., from bovine pancreas)

-

Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl)

-

Nuclease-free water

-

EDTA (to stop the reaction)

-

Denaturing gel loading buffer

Methodology:

-

Reaction Setup:

-

Prepare a master mix containing the reaction buffer and the RNA oligonucleotide at the desired final concentration (e.g., 1 µM).

-

Aliquot the master mix into separate tubes.

-

Add RNase A to the "experimental" tube to a final concentration (e.g., 10 pg/µL). Add an equal volume of nuclease-free water to the "no enzyme" control tube.

-

Incubate all tubes at 37°C for a defined period (e.g., 1 hour).

-

-

Reaction Termination:

-

Stop the reaction by adding EDTA to a final concentration of 25 mM to chelate the divalent cations required by many nucleases and/or by adding a denaturing gel loading buffer and immediately heating.

-

-

Analysis:

-